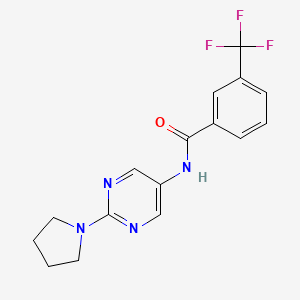
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H15F3N4O and its molecular weight is 336.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition
The discovery of certain benzamide compounds like MGCD0103, exhibiting selective inhibition of histone deacetylases (HDACs), highlights their potential in cancer treatment. These compounds block cancer cell proliferation and induce apoptosis, demonstrating significant antitumor activity and advancing into clinical trials (Zhou et al., 2008).
Potassium Channel Openers
Research on N-pyridyl benzamide KCNQ2/Q3 potassium channel openers identifies their application in treating epilepsy and pain. While initial compounds showed unacceptable toxicities, their structural modifications led to derivatives advancing into clinical studies, showcasing the role of these compounds in neurological disorders (Amato et al., 2011).
Antineoplastic Tyrosine Kinase Inhibition
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been evaluated in chronic myelogenous leukemia patients. Its metabolites and the main metabolic pathways in humans were identified, providing insights into its pharmacokinetics and potential for therapeutic use (Gong et al., 2010).
Luminescent Properties for Biological Applications
Research into benzamides with pyridine, pyrazine, and pyrimidine rings has led to the development of difluoroboronated complexes emitting blue fluorescence. These compounds, demonstrating aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, are explored for applications in organic materials and biological imaging (Yamaji et al., 2017).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Substituted benzamides have been identified as potent inhibitors of VEGFR-2 kinase activity. These compounds exhibit high selectivity, favorable pharmacokinetics, and robust in vivo efficacy in cancer models, showcasing their potential as cancer therapeutics (Borzilleri et al., 2006).
Propiedades
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)12-5-3-4-11(8-12)14(24)22-13-9-20-15(21-10-13)23-6-1-2-7-23/h3-5,8-10H,1-2,6-7H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGGLMKVORQYLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2384738.png)
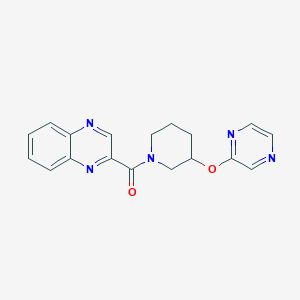
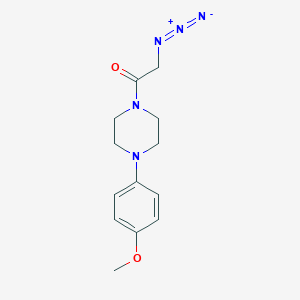
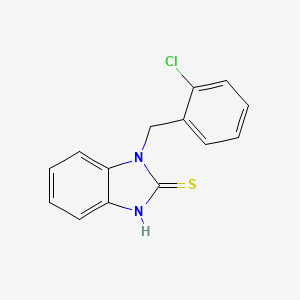
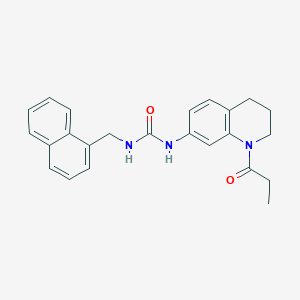
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2384746.png)
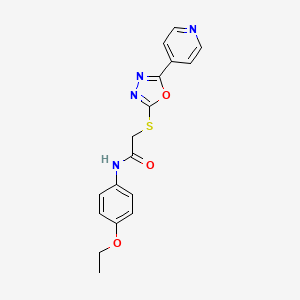
![6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384750.png)
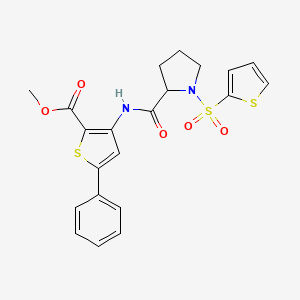
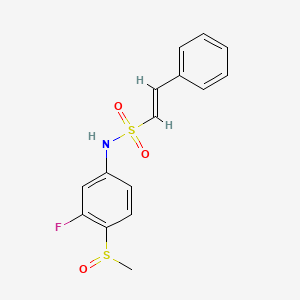
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2384753.png)

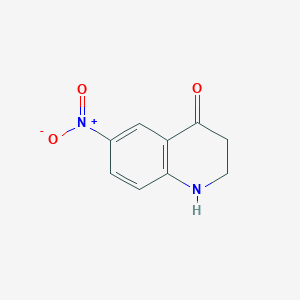
amine hydrochloride](/img/structure/B2384760.png)
